molecular formula C11H10O2 B1400413 5-allyl-2-benzofuran-1(3H)-one CAS No. 1073426-44-4

5-allyl-2-benzofuran-1(3H)-one

Cat. No. B1400413
M. Wt: 174.2 g/mol
InChI Key: STHOMBUIKADCFV-UHFFFAOYSA-N
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Description

5-allyl-2-benzofuran-1(3H)-one, also known as allylbenzofuran-1-one, is a naturally occurring compound found in various plants, including ginger and turmeric. It has been widely studied for its pharmacological properties and potential medicinal applications. This molecule has a unique structure, with an aromatic ring and an allyl group connected to the benzofuran ring. It is an important intermediate in the synthesis of several compounds, and has been used in the synthesis of various drugs, such as antifungal agents and anti-cancer drugs.

Scientific Research Applications

Chiral Asymmetric Reactions

The asymmetric allylic alkylation reaction of prochiral 3-substituted benzofuran-2(3H)-ones, including compounds related to 5-allyl-2-benzofuran-1(3H)-one, has been studied using a chiral biscinchona alkaloid catalyst. This process yields adducts with high diastereo- and enantioselectivities, which are significant in the synthesis of stereoselective compounds (Liu et al., 2011).

Synthesis of Benzofuran Derivatives

A general and efficient synthesis method for 2-benzofuran-2-ylacetamides starting from compounds similar to 5-allyl-2-benzofuran-1(3H)-one has been developed. This method demonstrates significant advancements in the field of organic synthesis, particularly in the creation of complex heterocyclic compounds (Gabriele et al., 2007).

Photostimulated Radical Reactions

The photostimulated reactions of compounds including 5-allyl-2-benzofuran-1(3H)-one derivatives have shown to yield reduced products in high yields. This method is useful for the synthesis of cyclic reduced products and demonstrates the utility of photostimulated reactions in organic chemistry (Vaillard et al., 2004).

Spectroscopic and Computational Studies

In-depth spectroscopic and computational studies have been conducted on derivatives of 5-allyl-2-benzofuran-1(3H)-one. These studies include FT-IR, FT-Raman, NMR, and UV spectral studies, along with density functional theory calculations, providing a comprehensive understanding of these compounds at the molecular level (Hiremath et al., 2018).

Novel Synthesis Approaches

Innovative synthetic approaches for creating complex molecular structures such as frondosin B and 5-epi-liphagal, starting from benzofuran allylic alcohols, have been developed. These approaches leverage the chemical properties of benzofuran derivatives for the efficient synthesis of biologically relevant compounds (Zhang et al., 2012).

properties

IUPAC Name

5-prop-2-enyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-3-8-4-5-10-9(6-8)7-13-11(10)12/h2,4-6H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHOMBUIKADCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC2=C(C=C1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-allyl-2-benzofuran-1(3H)-one

Synthesis routes and methods I

Procedure details

A 4-neck, 22-L, round bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen bubbler, and condenser was charged with 5-bromophthalide (650 g, 3.0 mol), allyltri-n-butyltin (1200 g, 3.6 mol), palladium tetrakis triphenylphosphine (100 g, 0.089 mol), lithium chloride (250 g, 5.9 mol) and toluene (8.8 L). The mixture was evacuated and flushed with nitrogen 3 times and then was stirred at 100° C. for 4 hours. After slowly cooling to ambient temperature, the mixture was filtered and concentrated. The resulting solid was purified by silica gel column chromatography (heptane:ethyl acetate, 0→40%) to provide 5-allyl-2-benzofuran-1(3H)-one. 1H NMR (500 MHz, CD3OD) δ 7.83 (d, J=8.0 Hz, 1H), 7.38 (d, J=8.0 Hz, 1H), 7.33 (s, 1H), 5.98 (m, 1H), 5.29 (s, 2H), 5.11-5.18 (m, 2H), 3.52 (d, J=8.2 Hz, 2H); LC/MS: [(M+1)]+=175.1; tR=2.9 min.
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Quantity
1200 g
Type
reactant
Reaction Step Two
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
8.8 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-benzofuran-1(3H)-one (15.0 g, 70.4 mmol), allyl-tributyl-stannane (25.6 g, 77.5 mmol), LiCl (11.8 g, 282 mmol) and Pd(PPh3)4 (1.2 g, 1.0 mmol) in 100 mL toluene was heated under N2 at 90˜100° C. overnight. After cooling to r.t., the mixture was diluted with 250 mL EtOAc and filtered. The filtrate was washed with water and brine, dried over anhydrous Na2SO4 and concentrated to dryness. The residue was purified via column (DCM/Petrol Ether=1:5) to give 5-prop-2-en-1-yl-2-benzofuran-1(3H)-one.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 4-neck, 22-L, round bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen bubbler, and condenser was charged with 5-bromophthalide (650 g, 3.0 mol), allyltri-n-butyltin (1200 g, 3.6 mol), tetrakis(triphenylphosphine)palladium (100 g, 0.089 mol), lithium chloride (250 g, 5.9 mol) and toluene (8.8 L). The mixture was evacuated and flushed with nitrogen 3 times and then was stirred at 100° C. for 4 hours. After slowly cooling to ambient temperature, the mixture was filtered and concentrated. The resulting solid was purified by silica gel column chromatography (heptane:ethyl acetate, 0->40%) to provide 5-allyl-2-benzofuran-1(3H)-one.
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Quantity
1200 g
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
catalyst
Reaction Step Two
Quantity
8.8 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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